molecular formula C10H9ClN2O B1586143 [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine CAS No. 66046-42-2

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

Cat. No. B1586143
CAS RN: 66046-42-2
M. Wt: 208.64 g/mol
InChI Key: TWDAWKIAUQCSLF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of a compound can be represented by its SMILES string or InChI key. For a similar compound, “[3-(4-chlorophenyl)-5-isoxazolyl]methanol”, the SMILES string is OCc1cc(no1)-c2ccc(Cl)cc2 and the InChI key is YJIXYDFXXAWEMH-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be described by parameters such as its form, molecular weight, and empirical formula. For a similar compound, “[3-(4-chlorophenyl)-5-isoxazolyl]methanol”, it is a solid with a molecular weight of 209.63 and an empirical formula of C10H8ClNO2 .

Scientific Research Applications

Synthesis and Characterization

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine has been synthesized and characterized through various chemical analysis methods. Eryılmaz et al. (2016) synthesized 3-(4-chlorophenyl)-3a,4,7,7a-tetrahydro-4,7-methanobenzo[d]isoxazole via 1,3-dipolar cycloaddition, characterizing it with spectroscopic analysis such as FT-IR, 1H NMR, 13C NMR, UV-Vis, LC-MS/MS, Elemental Analysis, and X-ray Single Crystal diffraction technique. The Density Functional Theory (DFT/B3LYP) method was applied for quantum chemical calculations, comparing molecular geometric parameters with X-ray analysis results. The study also explored the compound's antioxidant and antimicrobial activities against various microorganisms (Eryılmaz et al., 2016).

Quantum Chemical Calculations and Theoretical Investigations

The compound has been subject to quantum chemical calculations to determine its molecular structure, spectroscopic characteristics, and potential applications. Kamaraj et al. (2021) conducted a study on a similar compound, (3-(2-chlorophenyl)-5-tosyl-1,3,3a,4,5,9b-hexahydroisoxazolo[4,3-c]quinolin-3a-yl)methanamine, using DFT/B3LYP/6-311++G(d,p) basis set. The study evaluated the compound's non-linear optical (NLO) properties, molecular electrostatic potential (MEP) surfaces, and frontier molecular orbitals (FMOs), considering its potential as a new cancer inhibitor (Kamaraj et al., 2021).

Antimicrobial Activity

Investigations into the antimicrobial efficacy of derivatives of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine have shown promising results. The compound synthesized by Eryılmaz et al. (2016) demonstrated significant antioxidant activity through DPPH radical scavenging, reducing, and metal chelating methods, as well as antimicrobial activity against Gram-positive, Gram-negative bacteria, and Eukaryotes. This highlights its potential application in developing new antimicrobial agents (Eryılmaz et al., 2016).

Molecular Docking Studies

Molecular docking studies have been employed to explore the interaction of [3-(4-Chlorophenyl)-5-isoxazolyl]methanamine derivatives with biological targets. For instance, the investigation of its structural analogs for potential COX-2 inhibition via molecular docking has provided insight into the compound's pharmaceutical applications, especially in designing novel anti-inflammatory drugs (Al-Hourani et al., 2015).

properties

IUPAC Name

[3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9ClN2O/c11-8-3-1-7(2-4-8)10-5-9(6-12)14-13-10/h1-5H,6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWDAWKIAUQCSLF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NOC(=C2)CN)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10377331
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[3-(4-Chlorophenyl)-5-isoxazolyl]methanamine

CAS RN

66046-42-2
Record name 1-[3-(4-Chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10377331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(4-chlorophenyl)-1,2-oxazol-5-yl]methanamine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

A 205 g. portion of the product of Example 5 was dissolved in 1.5 l. of methanol and 250 ml. of concentrated hydrochloric acid was added. The mixture was stirred at reflux temperature overnight, and the solvent was then evaporated under vacuum. The residue was neutralized with aqueous sodium hydroxide and the product was extracted from the aqueous mixture with methylene dichloride and was purified by evaporating the solvent and recrystallizing the residue from ethanol-petroleum ether. The product was 78 g. of 5-aminomethyl-3-(4-chlorophenyl)isoxazole, m.p. 81°.
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Synthesis routes and methods II

Procedure details

1.56 g (10 mmol) of p-chlorobenzaldoxime was dissolved in 40 ml of dried dichloromethane in a erlenmeyer flask equipped with a magnetic stirrer, and 1.7 g (12 mmol) of N-chlorosuccinimide was added slowly. The reaction mixture was stirred until completely dissolved. The system was heated slightly for 20 min. Then, 0.56 g (10 mmol) of propargyl amine was introduced and 1.2 g (12 mmol) of triethylamine was added dropwise, which caused the emission of white smog. The reaction mixture was heated under reflux for 2 h, and then purified by column chromatography on silica gel using petroleum ether (b.p. 60-90° C.)—ethyl acetate (v:v=4:1) as eluant, to obtain 2.3 g of the product as yellow solid. The yield was 62%.
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Yield
62%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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